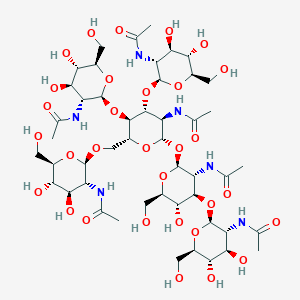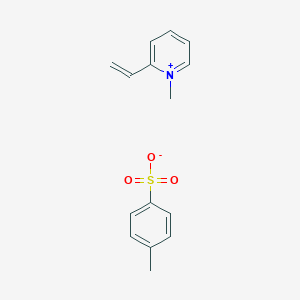
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) is a chemical compound commonly used in scientific research. It is a salt that is formed by the reaction of pyridine with 2-chloroethyl vinyl ether and then treated with 4-methylbenzenesulfonic acid. This compound is widely used in biochemical and physiological studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) involves the covalent modification of proteins. The vinyl group of the compound reacts with the thiol group of cysteine residues in proteins to form a thioether linkage. This modification can alter the activity, stability, and function of the protein.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) depend on the specific protein that is modified. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to modulate the activity of ion channels and receptors. In addition, Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) has been used to study protein-protein interactions and protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) in lab experiments is its selectivity for cysteine residues in proteins. This allows for the specific modification of target proteins without affecting other proteins in the system. However, the covalent modification of proteins can also lead to non-specific effects and off-target effects. In addition, the compound may not be suitable for use with certain proteins or in certain experimental systems.
Direcciones Futuras
There are many potential future directions for the use of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) in scientific research. One area of interest is the development of new drugs and therapies based on the modification of specific proteins. Another potential direction is the use of the compound in the study of protein dynamics and conformational changes. Additionally, Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) may be useful in the development of new tools for protein engineering and manipulation.
Métodos De Síntesis
The synthesis of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) involves the reaction of pyridine with 2-chloroethyl vinyl ether to form 2-ethenyl-1-methylpyridinium chloride. This intermediate is then treated with 4-methylbenzenesulfonic acid to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) is widely used in scientific research due to its ability to selectively modify proteins. It is commonly used in the study of enzyme kinetics, protein-protein interactions, and protein-ligand interactions. This compound is also used in the development of new drugs and therapies.
Propiedades
Número CAS |
13624-14-1 |
|---|---|
Nombre del producto |
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) |
Fórmula molecular |
C15H17NO3S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H10N.C7H8O3S/c1-3-8-6-4-5-7-9(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1H2,2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
OGNHTEFUCYVGFW-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Otros números CAS |
13624-14-1 26045-14-7 |
Sinónimos |
1-Methyl-2-vinylpyridinium·p-toluenesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



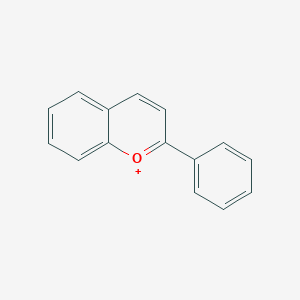
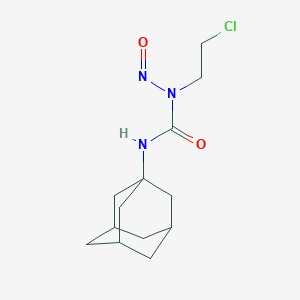
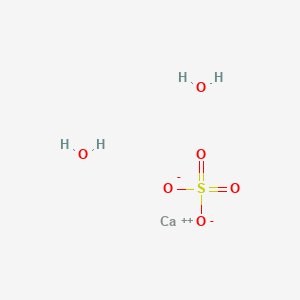
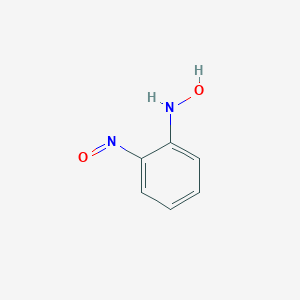
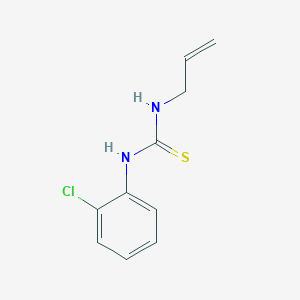
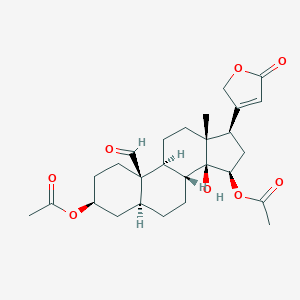
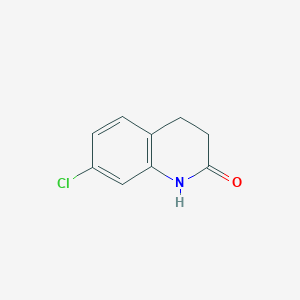


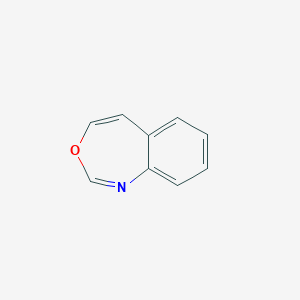

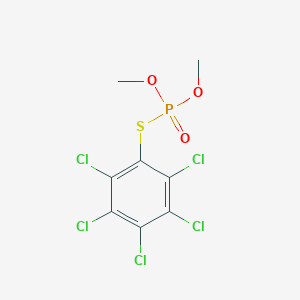
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)
